N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide
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Overview
Description
The chemical compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide possesses immense potential for scientific research due to its unique properties and structural complexity1. Its application ranges from drug development to material synthesis1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that the synthesis of such complex molecules often involves multiple steps and requires a deep understanding of organic chemistry.Molecular Structure Analysis
The molecular formula of this compound is C23H30N2O4S2. The structure is complex, featuring a tetrahydrobenzo[b][1,4]oxazepin ring system, which is substituted with various functional groups1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, given its structural complexity, it’s likely that it can participate in a variety of chemical reactions, depending on the conditions and reagents used.Physical And Chemical Properties Analysis
The molecular weight of this compound is 430.562. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
- Facile Construction of Heterocyclic Systems : Research has demonstrated methods for constructing rare heterocyclic systems like dibenzo[b,f][1,4]oxazepines, which share structural similarities with the compound , showcasing the synthetic versatility and potential pharmaceutical applications of such frameworks (A. Sapegin et al., 2012).
Mechanistic Insights into Drug Metabolism
- Study of CYP3A-Mediated Metabolism : Though not directly related to the specific compound, studies on dual angiotensin and endothelin receptor antagonists reveal insights into the CYP3A-mediated metabolism, a critical factor in the development of compounds with improved pharmacokinetic profiles (Hongjiang Zhang et al., 2007).
Antibacterial Activity
- Novel Antibacterial Agents : The synthesis and QSAR studies of novel compounds similar in complexity to the target compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antimicrobials from complex heterocycles (M. Palkar et al., 2017).
Anti-Serotoninergic and Anti-Histaminic Effects
- Preventive Treatment of Serotonin-Migraine : Compounds with structures similar to the specified chemical have been explored for their potential in treating serotonin-migraine through anti-serotoninergic and anti-histaminic effects, illustrating the therapeutic promise of such molecules (F. Sulman et al., 1981).
Multicomponent Synthesis
- One-Pot Multicomponent Syntheses : Novel synthetic routes have been developed for the one-pot multicomponent synthesis of compounds including tetrahydrobenzo[b][1,4]oxazepines, indicating the potential for efficient production of complex molecules for various applications (A. Shaabani et al., 2010).
Safety And Hazards
Future Directions
Given the potential applications of this compound in areas such as drug development and material synthesis1, future research could focus on exploring these applications in more detail. Additionally, further studies could aim to elucidate the compound’s mechanism of action and its physical and chemical properties.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-7-18(23)21-15-8-9-16-17(12-15)25-13-20(4,5)19(24)22(16)11-10-14(2)3/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFMQZEZDLGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide |
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